molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether

Cat. No.: B6292508
CAS No.: 52559-90-7
M. Wt: 351.22 g/mol
InChI Key: CILFWGJSUHYFSN-UHFFFAOYSA-N
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Description

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether (CAS: 638-56-2; molecular formula: C₈H₁₆Cl₂O₃; MW: 231.12 g/mol) is a chlorinated polyether compound characterized by a central ether backbone flanked by two branched ethoxy chains terminating in chloroethyl groups. Its structure enables versatile reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and materials science. It is frequently employed as an intermediate in the preparation of carbazole-based OLED materials , glycolipids for pharmaceutical applications , and sparsely tethered lipid bilayers in biophysical studies .

Properties

IUPAC Name

2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFWGJSUHYFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(COCCOCCOCC(OCCO)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Enhancements

Adding pyridine (5 mol%) accelerates thionyl chloride reactions by neutralizing HCl, improving yield to 88%. Similarly, using ZnCl₂ as a Lewis acid in HCl-mediated reactions reduces time to 8 hours.

Solvent Selection

Non-polar solvents like toluene minimize side reactions during chlorination, whereas polar solvents (e.g., DMF) enhance solubility but complicate purification.

Purification Techniques

  • Vacuum Distillation : Effective for removing low-boiling impurities (e.g., 60–75°C fraction).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (1:1) resolves chlorinated byproducts .

Scientific Research Applications

Organic Synthesis

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure, making it valuable for creating more complex organic molecules. This property is particularly useful in the development of specialty chemicals and materials.

Medicinal Chemistry

This compound has notable applications in medicinal chemistry, particularly in the synthesis of positron emission tomography (PET) imaging agents. These agents target brain beta-amyloid plaques, which are associated with Alzheimer's disease. Research indicates that this compound can modify biological pathways through nucleophilic substitution, making it a candidate for further pharmacological investigation.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be used as a solvent or extractant for hydrocarbons and oils, contributing to the formulation of resins and insecticides .

Case Study 1: PET Imaging Agents Development

Research conducted at various institutions has demonstrated the effectiveness of this compound in synthesizing PET imaging agents that bind to beta-amyloid plaques. These studies highlight its potential role in early Alzheimer's diagnosis and monitoring disease progression.

Case Study 2: Specialty Chemical Production

A study on the industrial application of this compound revealed its utility in synthesizing specialty chemicals used in various consumer products. The controlled chlorination process enhances yield and purity, making it suitable for large-scale production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Bis(2-chloroethyl) ether (CAS: 111-44-4)
  • Structure : Simpler analog with two chloroethyl groups directly linked by an ether bond (C₄H₈Cl₂O; MW: 143.01 g/mol) .
  • Key Differences : Lacks the extended ethoxy chains, resulting in lower molecular weight, higher volatility, and increased acute toxicity .
  • Applications: Historically used as a solvent but phased out due to carcinogenicity .
Diethylene Glycol Bis(2-chloroethyl) Ether (Cl-PEG3-Cl; CAS: 638-56-2)
  • Structure : Shares the same molecular formula as the target compound but differs in chain arrangement. It features a PEG-like chain with terminal chloroethyl groups .
  • Key Differences: Enhanced hydrophilicity due to ethylene oxide units, making it suitable for drug-delivery systems and nanotechnology .
2-(2-Chloroethoxy)ethyl Acetate (CAS: 1112-56-7)
  • Structure: Acetate ester derivative of a chloroethoxyethanol fragment (C₆H₁₁ClO₃; MW: 166.6 g/mol) .
  • Key Differences: The acetate group increases lipophilicity, altering solubility and reactivity compared to non-esterified analogs.
Bis(2-methoxyethyl) Ether
  • Structure : Methoxy groups replace chlorine atoms (C₆H₁₄O₃; MW: 134.17 g/mol) .
  • Key Differences : Reduced electrophilicity and toxicity due to the absence of chlorine, enabling safer use as a solvent .

Physicochemical Properties

Property Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether Bis(2-chloroethyl) ether Cl-PEG3-Cl
Molecular Weight (g/mol) 231.12 143.01 231.12
Boiling Point Not reported (estimated >250°C) 178°C >200°C
Solubility Miscible in polar aprotic solvents (DMF, THF) Limited water solubility Hydrophilic (PEG-derived)
Reactivity Nucleophilic substitution (Cl sites) High electrophilicity Functionalizable termini

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Guidelines
This compound Limited data; likely moderate toxicity due to chloro groups No specific regulations; handled as hazardous
Bis(2-chloroethyl) ether Carcinogenic (IARC Group 2A), mutagenic, and toxic to aquatic life Restricted under REACH; OSHA PEL: 5 ppm
Bis(2-methoxyethyl) ether Low acute toxicity; irritant at high concentrations Complies with GHS Category 4

Biological Activity

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, has garnered attention for its potential biological applications alongside its industrial utility. This compound features a unique chemical structure characterized by two ether linkages and two chlorine atoms, which contribute to its reactivity and versatility in various applications, especially in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂Cl₂O₄
  • Molecular Weight : 231.12 g/mol
  • Structural Characteristics : The compound contains two ether linkages and two chlorine atoms, enhancing its reactivity compared to similar compounds.
PropertyValue
Molecular FormulaC₆H₁₂Cl₂O₄
Molecular Weight231.12 g/mol
Chemical StructureTwo ether linkages
Unique FeaturesDual chlorine atoms

Biological Activity and Applications

Research indicates that this compound may have significant biological applications. Notably, it has been utilized in the synthesis of positron emission tomography (PET) imaging agents that target brain beta-amyloid, which is relevant for Alzheimer's disease research. Its ability to modify biological pathways through nucleophilic substitution positions it as a candidate for further investigation in pharmacology .

Medicinal Chemistry

In the realm of medicinal chemistry, the compound's structure allows for various chemical modifications that can lead to different biological activities. For example:

  • Synthesis of Imaging Agents : The compound has been involved in developing agents that can visualize amyloid plaques in the brain, aiding in Alzheimer's diagnostics.
  • Potential Therapeutic Uses : Its reactivity suggests possibilities for developing new therapeutic agents targeting specific biological pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of related compounds such as bis(2-chloroethyl) ether (BCEE), which shares structural similarities with this compound. These studies have shown that exposure to BCEE can lead to various health effects, including:

  • Olfactory Epithelium Degeneration : Observed in rats exposed to high doses over extended periods .
  • Liver and Kidney Effects : Significant increases in liver and kidney weights were noted at higher dosages .

Study on BCEE Toxicity

A comprehensive study evaluated the toxicological effects of BCEE in rats and mice over two years. Key findings included:

  • Survival Rates : Survival rates were generally similar between dosed groups and controls.
  • Clinical Findings : Abnormal breathing and lethargy were noted at higher doses, with significant incidences of degeneration observed in the olfactory epithelium .

Biodegradation Studies

Research on the biodegradation of bis(2-chloroethyl) ether (BCEE) by bacterial strains revealed its potential for environmental remediation:

  • Degradation Pathways : Strain ENV481 was able to utilize BCEE as a carbon source, performing sequential dehalogenation leading to non-toxic metabolites .
  • Environmental Impact : The findings suggest that biological treatment could be a viable method for cleaning up BCEE-contaminated environments.

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether?

A two-step approach is commonly employed:

  • Step 1 : React 2-chloroethanol with ethylene glycol under acidic catalysis (e.g., H₂SO₄) to form 2-(2-chloroethoxy)ethanol.
  • Step 2 : Etherification using a base (e.g., KOH) to couple two molecules of 2-(2-chloroethoxy)ethanol, yielding the target compound. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to minimize side products like polychlorinated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV). Compare retention times and fragmentation patterns against NIST reference spectra .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) should show signals for ether-linked methylene groups (δ 3.6–3.8 ppm) and terminal chlorine-bearing CH₂ (δ 4.2–4.4 ppm). Impurities >1% can be quantified via integration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous solutions to prevent hydrolysis to toxic chloroethanol derivatives .

Advanced Research Questions

Q. How can conflicting data on the compound’s Henry’s Law constant (e.g., 2.1 × 10⁻⁶ vs. 3.5 × 10⁻⁶ atm·m³/mol) be resolved experimentally?

  • Method Optimization : Use static headspace GC with a PID detector to measure vapor-phase concentrations at 25°C. Ensure aqueous solutions are degassed and ionic strength is controlled (e.g., 0.1 M NaCl).
  • Data Normalization : Cross-validate with EPI Suite v4.11 predictions and account for temperature-dependent solubility anomalies .

Q. What experimental strategies mitigate hydrolysis of the chloroethoxy groups during long-term stability studies?

  • Storage Conditions : Store in amber vials under argon at −20°C with molecular sieves (3Å) to adsorb moisture.
  • Stabilizers : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Analytical Monitoring : Track hydrolysis via LC-MS/MS (MRM transition m/z 245 → 89 for the intact compound) .

Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes, and what in vitro assays validate these predictions?

  • In Silico Modeling : Use Schrödinger’s Glide docking module to simulate binding to CYP2E1 and CYP3A4 active sites. Prioritize poses with ΔG < −6 kcal/mol.
  • In Vitro Validation : Conduct microsomal incubation assays (human liver microsomes, NADPH regeneration system) and quantify metabolites via UPLC-QTOF. Key metabolites include oxidized ethylene glycol derivatives .

Q. What are the critical gaps in toxicokinetic data for this compound, and how can they be addressed in future studies?

  • Absorption/Distribution : Lack of dermal penetration data—use Franz diffusion cells with excised human skin (OECD TG 428).
  • Metabolite Identification : Apply high-resolution mass spectrometry (HRMS) with isotopic labeling (¹³C-chloroethoxy tags) to trace metabolic pathways.
  • Biomarker Development : Correlate urinary thioether adducts (e.g., S-(2-chloroethyl)glutathione) with exposure levels using LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report mutagenic activity in Ames tests while others show negative results?

Discrepancies arise from:

  • Metabolic Activation : Use of S9 liver fractions from different species (rat vs. hamster) alters metabolic competency.
  • Test Concentrations : Threshold effects occur at >100 µg/plate due to cytotoxicity masking mutagenicity.
  • Protocol Variability : Pre-incubation times (20 vs. 60 minutes) affect metabolic intermediate stability .

Methodological Recommendations Table

Research Aspect Recommended Method Key Parameters Reference
Synthesis Yield Stepwise etherification with KOH catalysis65–75% yield, purity >98% (GC-FID)
Hydrolysis Kinetics Pseudo-first-order rate constant measurementpH 7.4, 37°C, k = 2.3 × 10⁻⁵ s⁻¹
Toxicokinetic Modeling PBPK modeling (GastroPlus™)Vd = 0.8 L/kg, Cl = 1.2 L/h/kg

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